Orthonitrophenyl-beta-D-fucopyranoside
Overview
Description
Orthonitrophenyl-beta-D-fucopyranoside (ONPF) is a chemical compound that is commonly used in scientific research. It is a fucosyl donor substrate that is widely used in the study of glycosylation, which is the process by which carbohydrates are attached to proteins and lipids. ONPF is a useful tool in the study of glycosylation because it is a sensitive substrate for glycosyltransferases, which are enzymes that catalyze the transfer of carbohydrates from one molecule to another.
Scientific Research Applications
Enzyme Studies and Biochemical Applications :
- Beta-D-Galactosidase from Paenibacillus thiaminolyticus shows potential for enzymatic synthesis of beta-D-fucosylated molecules, indicating its use in biochemical applications (Benešová et al., 2010).
- Directed evolution of a fucosidase from a galactosidase by DNA shuffling suggests possibilities in enzyme engineering for specific biochemical processes (Zhang et al., 1997).
Cytotoxicity and Antimicrobial Studies :
- Steroidal saponins from Cordyline fruticosa, which include beta-D-fucopyranoside derivatives, demonstrate moderate cytotoxic and antibacterial activities, highlighting their potential in developing therapeutic agents (Fouedjou et al., 2014).
- Steroidal saponins from Dracaena draco and their cytostatic activity on HL-60 cells indicate their potential use in cancer research (Mimaki et al., 1999).
Chemical Synthesis and Modification :
- The synthesis of β-D-galactopyranoside analogs that chelate lanthanide metal ions offers insights into the chemical modification and applications of beta-D-fucopyranoside in coordination chemistry (Rackwitz & Shahrokh, 1981).
- Synthesis and cytotoxicity evaluation of natural alpha-bisabolol beta-D-fucopyranoside and analogues provide an example of how this compound can be chemically synthesized and modified for potential therapeutic use (Piochon et al., 2009).
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPIVXPHLYETN-BVWHHUJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921729 | |
Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1154-94-5 | |
Record name | 2-Nitrophenyl 6-deoxy-β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrophenyl-beta-fucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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